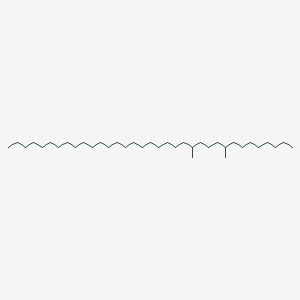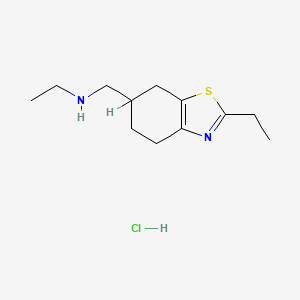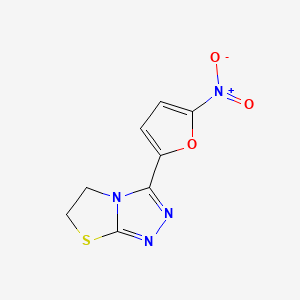![molecular formula C12H13NO B14454646 2-[Methoxy(phenyl)methyl]-1H-pyrrole CAS No. 75400-65-6](/img/structure/B14454646.png)
2-[Methoxy(phenyl)methyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methoxy(phenyl)methyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methoxy group and a phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxy(phenyl)methyl]-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of a pyrrole derivative with a methoxybenzyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyrrole nitrogen attacks the electrophilic carbon of the methoxybenzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and enhance selectivity. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
化学反応の分析
Types of Reactions
2-[Methoxy(phenyl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with reduced functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
科学的研究の応用
2-[Methoxy(phenyl)methyl]-1H-pyrrole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as conducting polymers and organic semiconductors.
作用機序
The mechanism of action of 2-[Methoxy(phenyl)methyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[Methoxy(phenyl)methyl]-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
2-[Methoxy(phenyl)methyl]-1H-imidazole: Features an imidazole ring, offering different chemical properties.
2-[Methoxy(phenyl)methyl]-1H-thiazole: Contains a thiazole ring, which can influence its reactivity and applications.
Uniqueness
2-[Methoxy(phenyl)methyl]-1H-pyrrole is unique due to its specific combination of a pyrrole ring with methoxy and phenylmethyl substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
75400-65-6 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
2-[methoxy(phenyl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12(11-8-5-9-13-11)10-6-3-2-4-7-10/h2-9,12-13H,1H3 |
InChIキー |
KZKVCIZDEHUQTJ-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=CC=C1)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)



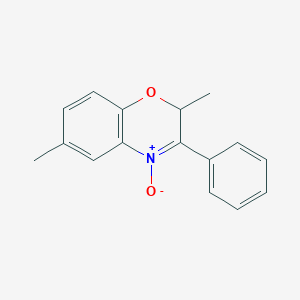
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
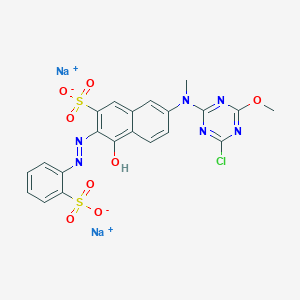
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
